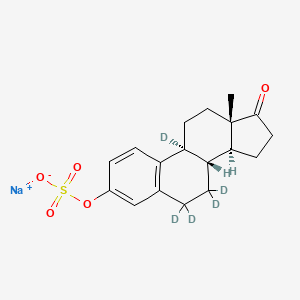

Estrone sulfate-d5 (sodium)

Descripción

Estrone sulfate-d5 (sodium) is a deuterated analog of estrone sulfate, where five hydrogen atoms are replaced with deuterium. This compound is primarily utilized as an internal standard in mass spectrometry-based assays due to its near-identical chemical behavior to non-deuterated estrone sulfate, coupled with a distinct mass signature for accurate quantification . Estrone sulfate itself is a conjugated estrogen, formed by the sulfation of estrone (E1) at the 3-hydroxy position, enhancing its water solubility and stability in biological matrices . The sodium salt form ensures improved solubility and shelf life, making it suitable for clinical, forensic, and research applications .

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C18H21NaO5S |

|---|---|

Peso molecular |

377.4 g/mol |

Nombre IUPAC |

sodium;[(8R,9S,13S,14S)-6,6,7,7,9-pentadeuterio-13-methyl-17-oxo-8,11,12,14,15,16-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate |

InChI |

InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,15-,16+,18+;/m1./s1/i2D2,4D2,14D; |

Clave InChI |

VUCAHVBMSFIGAI-DGSKSDKYSA-M |

SMILES isomérico |

[2H][C@]12CC[C@]3([C@H]([C@@H]1C(C(C4=C2C=CC(=C4)OS(=O)(=O)[O-])([2H])[2H])([2H])[2H])CCC3=O)C.[Na+] |

SMILES canónico |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |

Origen del producto |

United States |

Métodos De Preparación

Enolate-Mediated Deuterium Incorporation

Estrone is treated with sodium deuteroxide (NaOD) in deuterated methanol (MeOD), forming an enolate intermediate at the C16 position. Quenching with CH₃OD introduces deuterium at the α-carbon, achieving selective labeling. This method yields estrone-d₂ sulfate with 67% isotopic incorporation, though back-exchange via keto-enol tautomerization remains a limitation.

Direct Synthesis from Deuterated Precursors

Alternative routes use pre-deuterated estrone derivatives. For instance, estrone-3-sulfate-d5 is synthesized by reacting deuterium-labeled estrone with SO₃-TMA in THF, followed by sodium exchange to form the sodium salt. This method ensures uniform deuteration across the steroid backbone, critical for avoiding metabolic interference in tracer studies.

Purification and Stabilization Techniques

Post-synthesis purification involves solvent extraction and crystallization. The sulfated product is extracted with diethyl ether to remove unreacted estrone, and the aqueous phase is evaporated under vacuum to isolate the sodium salt. For enhanced stability, synthetic sodium estrone sulfate-d5 is often mixed with stabilizers like TRIS or N-methylglucamine, which prevent hydrolysis and oxidation during storage.

Analytical Validation and Quality Control

The final product is validated using LC-MS/MS and NMR spectroscopy. Deuterium incorporation is quantified via mass shifts in SRM transitions (e.g., m/z 506 → 171 for dansylated derivatives). Purity assessments employ reversed-phase chromatography, with retention times compared against non-deuterated standards. Batch consistency is ensured through adherence to Good Manufacturing Practices (GMP), as outlined in pharmacological guidelines.

Comparative Analysis of Synthetic Routes

A comparative evaluation of methods reveals trade-offs between efficiency and scalability:

- TBSAB Sulfation : Offers high regioselectivity and avoids toxic byproducts but requires stringent temperature control.

- SO₃-Pyridine Method : Scalable to industrial production but necessitates extensive solvent extraction.

- Enolate Deuteration : Cost-effective for small-scale synthesis but limited by isotopic leakage.

Análisis De Reacciones Químicas

Chemical Reactions of Estrone sulfate-d5 (sodium)

Estrone sulfate-d5 (sodium) is a deuterated form of estrone sulfate, an important steroid sulfate compound in human physiology. This article will explore the chemical reactions associated with this compound, focusing on its behavior in various biological and chemical processes.

Hydrolysis Reaction

Estrone sulfate-d5 (sodium) can undergo hydrolysis, which is a crucial reaction in its biological activity:

This reaction is catalyzed by the enzyme steroid sulfatase, also known as estrogen sulfatase . The hydrolysis converts the inactive estrone sulfate-d5 into the biologically active estrone-d5, which can then participate in various physiological processes.

Redox Reactions

Estrone sulfate-d5 (sodium) can participate in redox reactions, particularly in its conversion to estradiol-d5:

C_{18}H_{17}D_5O_2+NADPH+H^+\rightarrow C_{18}H_{19}D_5O_2+NADP^+$$Thisreactioniscatalyzedby17β-hydroxysteroiddehydrogenasesandisreversible[1].Theinterconversionbetweenestrone-d5andestradiol-d5playsacrucialroleinmaintainingestrogenbalanceinthebody.###1.3[ConjugationReactions](pplx://action/followup)Estrone-d5,derivedfromestronesulfate-d5(sodium),canundergoconjugationreactionstoformvariousmetabolites:1.Glucuronidation:

C_{18}H_{17}D_5O_2 + UDP-glucuronic acid \rightarrow C_{24}H_{25}D_5O_8 + UDP$$

-

Methylation:

C_{18}H_{17}D_5O_2 + SAM \rightarrow C_{19}H_{19}D_5O_2 + SAH$$

These reactions are part of the body's detoxification and elimination processes for estrogens .

Isotope Exchange Reactions

In certain conditions, estrone sulfate-d5 (sodium) can undergo isotope exchange reactions:

C_{18}H_{17}D_5NaO_5S+H_2O\rightleftharpoons C_{18}H_{18}D_4NaO_5S+HDO$$Thisreactionistypicallyslowunderphysiologicalconditionsbutcanbesignificantincertainexperimentalsetups[3].##2.[AnalyticalReactions](pplx://action/followup)Estronesulfate-d5(sodium)isoftenusedasaninternalstandardinmassspectrometry-basedanalyticalmethods.Thecompoundundergoesfragmentationreactionsinthemassspectrometer,whicharecrucialforitsdetectionandquantification:

C_{18}H_{17}D_5NaO_5S \rightarrow C_{18}H_{17}D_5O_2^+ + SO_3 + Na^+$$

The resulting fragments, particularly the ^- ion with m/z 354.1, are used for selected reaction monitoring in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods .

Reaction Kinetics

The kinetics of estrone sulfate-d5 (sodium) hydrolysis by steroid sulfatase have been studied extensively. The reaction follows Michaelis-Menten kinetics:

Aplicaciones Científicas De Investigación

Estrone sulfate-d5 (sodium) is widely used in scientific research due to its stability and ability to serve as a tracer in various studies. Some of its applications include:

Chemistry: Used in studies involving the synthesis and analysis of estrogenic compounds.

Biology: Utilized in research on hormone regulation and metabolism.

Medicine: Employed in studies related to breast cancer and other hormone-related conditions.

Industry: Used in the development of pharmaceuticals and diagnostic tools .

Mecanismo De Acción

Estrone sulfate-d5 (sodium) exerts its effects by being converted into estrone by steroid sulfatase. Estrone then interacts with estrogen receptors in target cells, leading to the regulation of gene transcription and the formation of messenger RNA. This process ultimately results in various physiological effects, including the regulation of reproductive functions and the maintenance of bone density .

Comparación Con Compuestos Similares

Data Tables

Table 1: Physicochemical and Functional Comparison

| Compound | Water Solubility | ER Binding Affinity | Sulfatase Interaction | Primary Use |

|---|---|---|---|---|

| Estrone sulfate-d5 | High | Low (precursor) | Substrate | Analytical standard |

| Estrone (E1) | Low | Moderate | N/A | Endogenous hormone |

| E1-3-MTP | Moderate | None | Inhibitor (Ki: 14–33 µM) | Cancer therapy |

| Ethyl sulfate-d5 | High | None | N/A | Toxicology biomarker |

Table 2: Research Findings on Key Compounds

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing Estrone Sulfate-d5 (Sodium) to ensure isotopic purity?

- Methodological Answer : Synthesis requires deuterium labeling at specific positions (e.g., 2,4,16,16,17 for d5) to minimize isotopic exchange. Characterization should combine nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (LC-MS/MS) to verify isotopic enrichment (>99% purity). Cross-validate against non-deuterated analogs (e.g., estrone sulfate sodium salt, C18H21O5S·Na) using retention time alignment in HPLC .

Q. How can researchers validate the stability of Estrone Sulfate-d5 (Sodium) under varying experimental conditions (e.g., pH, temperature)?

- Methodological Answer : Perform accelerated stability studies using protocols from pharmacopeial guidelines (e.g., USP dissolution testing). Monitor degradation via HPLC-UV at 280 nm, comparing peak areas of the deuterated compound against non-deuterated controls. Use phosphate-buffered saline (PBS) at physiological pH (7.4) and elevated temperatures (e.g., 40°C) to simulate long-term storage .

Q. What analytical techniques are recommended for quantifying Estrone Sulfate-d5 (Sodium) in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is optimal. Use a deuterated internal standard (e.g., estrone-2,4,16,16-d4-3-sulfate) to correct for matrix effects. Validate the method for linearity (1–100 ng/mL), accuracy (85–115%), and precision (CV <15%) per FDA bioanalytical guidelines .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacokinetic data for Estrone Sulfate-d5 (Sodium) across in vitro and in vivo models?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., species-specific sulfatase activity, protein binding differences). Use physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro hepatic clearance data with in vivo plasma concentration-time profiles. Reference systematic review frameworks (e.g., COSMOS-E) to ensure methodological rigor .

Q. What experimental strategies mitigate isotopic interference when using Estrone Sulfate-d5 (Sodium) as an internal standard in estrogen metabolism studies?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) to resolve isotopic clusters (e.g., d5 vs. endogenous d0). Validate selectivity by spiking deuterated and non-deuterated standards into pooled matrix samples. Adjust chromatographic conditions (e.g., gradient elution) to separate co-eluting metabolites .

Q. How do researchers design dose-response studies to evaluate the estrogenic activity of Estrone Sulfate-d5 (Sodium) in hormone-sensitive models?

- Methodological Answer : Use reporter gene assays (e.g., ERα-luciferase in MCF-7 cells) with a 10-fold dilution series (0.1–100 nM). Include non-deuterated estrone sulfate as a positive control and adjust for deuterium-induced metabolic stability differences. Apply nonlinear regression models (e.g., four-parameter logistic) to calculate EC50 values .

Data Interpretation and Contradictions

Q. How should researchers reconcile conflicting results on the sulfotransferase-mediated metabolism of Estrone Sulfate-d5 (Sodium) in hepatic vs. placental tissues?

- Methodological Answer : Perform tissue-specific enzyme activity assays using homogenates and co-factor-supplemented buffers (e.g., 3′-phosphoadenosine-5′-phosphosulfate, PAPS). Normalize data to tissue protein content (Folin phenol method) and use ANOVA with post hoc tests to identify organ-dependent kinetic differences .

Q. What statistical approaches are recommended for meta-analyses of Estrone Sulfate-d5 (Sodium) bioequivalence studies?

- Methodological Answer : Apply random-effects models to account for inter-study variability (e.g., differences in LC-MS/MS sensitivity). Use funnel plots and Egger’s regression to assess publication bias. Stratify analyses by study design (e.g., crossover vs. parallel) to identify heterogeneity sources .

Tables for Key Methodological Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.